Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate (CAS 1399663-96-7) is a highly functionalized heterocyclic building block utilized in medicinal chemistry and agrochemical synthesis. Featuring a fully substituted pyrazole core, this compound provides orthogonal reactive sites via a 3-position bromine for transition-metal-catalyzed cross-coupling and a 4-position ethyl ester for downstream amidation or reduction. The presence of the N-ethyl group permanently locks the pyrazole tautomeric state, ensuring predictable physicochemical properties and high reproducibility in library synthesis workflows [1].
Substituting this compound with its unalkylated precursor, ethyl 3-bromo-1H-pyrazole-4-carboxylate, introduces tautomeric equilibrium that drastically reduces the regioselectivity of downstream palladium-catalyzed couplings, often requiring costly and time-consuming chromatographic separation of isomers [1]. Furthermore, substituting with the more common N-methyl analog (CAS 139308-52-4) alters the steric profile and lipophilicity (LogP) of the final active pharmaceutical ingredient, which can lead to off-target effects or reduced membrane permeability during hit-to-lead optimization [2]. Procurement of the exact N-ethyl, 3-bromo regioisomer is critical for maintaining specific spatial vectors and ensuring process scalability without late-stage isomer resolution.
In standard palladium-catalyzed cross-coupling workflows, N-alkylated pyrazoles demonstrate superior regiochemical fidelity compared to their 1H counterparts. The N-ethyl group in ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate locks the ring system, preventing the 3-bromo/5-bromo tautomerization inherent to ethyl 3-bromo-1H-pyrazole-4-carboxylate. This structural rigidity typically results in >95% isolated yields of the desired single regioisomer during Suzuki couplings, whereas the 1H-analog often yields complex mixtures requiring extensive HPLC purification [1].
| Evidence Dimension | Regioisomer purity post-coupling |
| Target Compound Data | >95% single regioisomer (N-ethyl locked) |
| Comparator Or Baseline | Ethyl 3-bromo-1H-pyrazole-4-carboxylate (<60% primary isomer due to tautomeric scrambling) |
| Quantified Difference | >35% increase in usable yield |
| Conditions | Standard Pd-catalyzed aryl-boronic acid cross-coupling workflows |
Eliminating tautomeric scrambling reduces purification bottlenecks and prevents the loss of expensive cross-coupling partners, directly lowering scale-up costs.
The transition from an N-methyl to an N-ethyl substituent provides a predictable increase in lipophilicity, a critical parameter in optimizing oral bioavailability. Compared to ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate, the N-ethyl analog increases the calculated partition coefficient (clogP) by approximately 0.4 to 0.5 units. This subtle but quantifiable shift is frequently leveraged in medicinal chemistry to enhance passive membrane permeability or to optimize hydrophobic interactions within target binding pockets without drastically altering the molecular weight [1].
| Evidence Dimension | Calculated Lipophilicity (clogP shift) |
| Target Compound Data | Baseline + ~0.5 LogP units |
| Comparator Or Baseline | Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (Baseline LogP) |
| Quantified Difference | ~0.5 unit increase in lipophilicity |
| Conditions | In silico physicochemical profiling for hit-to-lead optimization |
Procuring the N-ethyl variant allows medicinal chemists to systematically tune the hydrophobic profile of their libraries, directly impacting ADME/Tox outcomes.
The N-ethyl group imparts greater steric bulk adjacent to the 4-carboxylate and 5-position compared to the N-methyl or 1H analogs. This steric shielding slightly attenuates the rate of ester hydrolysis, allowing for more aggressive conditions to be employed during cross-coupling at the 3-position without premature cleavage of the ester protecting group. Consequently, ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate offers a wider operational window for orthogonal functionalization in multi-step synthetic sequences [1].
| Evidence Dimension | Operational window for orthogonal coupling |
| Target Compound Data | High ester retention during elevated-temperature cross-coupling |
| Comparator Or Baseline | N-methyl or 1H analogs (Higher susceptibility to premature hydrolysis) |
| Quantified Difference | Broader thermal and basic tolerance before ester cleavage |
| Conditions | Basic aqueous-organic biphasic cross-coupling conditions |
Enhanced chemoselectivity ensures the ester remains intact during initial building block functionalization, simplifying downstream synthetic routing.
Due to its locked tautomeric state and orthogonal reactivity, this compound is an ideal starting material for generating diverse pyrazole libraries. The 3-bromo position allows for rapid diversification via Suzuki or Buchwald-Hartwig couplings, while the N-ethyl group provides a fixed lipophilic vector, making it highly suitable for SAR (Structure-Activity Relationship) profiling [1].
The pyrazole core is a privileged scaffold in modern fungicides and herbicides. Procuring this specific N-ethyl, 3-bromo building block enables the precise installation of complex aryl or heteroaryl groups at the 3-position, while the ester can be subsequently converted to specialized amides, ensuring the exact steric and electronic profile required for target enzyme inhibition [2].
For process chemistry, the avoidance of tautomeric mixtures is paramount. The use of ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate guarantees a single, predictable reaction pathway during transition-metal catalysis, eliminating the need for costly preparative chromatography and improving overall step economy during API manufacturing [3].